molecular formula C21H20F2N4O3S B3398690 3-[4-(2,4-Difluorobenzenesulfonyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyridazine CAS No. 1021257-45-3

3-[4-(2,4-Difluorobenzenesulfonyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyridazine

Cat. No. B3398690
CAS RN: 1021257-45-3
M. Wt: 446.5 g/mol
InChI Key: JDLQKEJETFXMLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(2,4-Difluorobenzenesulfonyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyridazine, also known as DF-MPPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, biology, and chemistry. DF-MPPO is a pyridazine-based compound that has a unique chemical structure that makes it a promising candidate for a wide range of applications.

Scientific Research Applications

3-[4-(2,4-Difluorobenzenesulfonyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyridazine has been extensively studied for its potential applications in various fields such as medicine, biology, and chemistry. In medicine, 3-[4-(2,4-Difluorobenzenesulfonyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyridazine has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 3-[4-(2,4-Difluorobenzenesulfonyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyridazine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, 3-[4-(2,4-Difluorobenzenesulfonyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyridazine has been shown to inhibit the formation of amyloid plaques, which are the hallmark of the disease. In Parkinson's disease, 3-[4-(2,4-Difluorobenzenesulfonyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyridazine has been shown to protect dopaminergic neurons from oxidative stress.

Mechanism of Action

The mechanism of action of 3-[4-(2,4-Difluorobenzenesulfonyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyridazine is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors that are involved in the development and progression of various diseases. 3-[4-(2,4-Difluorobenzenesulfonyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyridazine has been shown to inhibit the activity of various kinases such as Akt and ERK, which are involved in cell proliferation and survival. 3-[4-(2,4-Difluorobenzenesulfonyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyridazine has also been shown to inhibit the activity of various receptors such as the NMDA receptor, which is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects
3-[4-(2,4-Difluorobenzenesulfonyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyridazine has been shown to have various biochemical and physiological effects in vitro and in vivo. 3-[4-(2,4-Difluorobenzenesulfonyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyridazine has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce oxidative stress. 3-[4-(2,4-Difluorobenzenesulfonyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyridazine has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

3-[4-(2,4-Difluorobenzenesulfonyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyridazine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 3-[4-(2,4-Difluorobenzenesulfonyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyridazine has also been shown to have low toxicity in vitro and in vivo. However, 3-[4-(2,4-Difluorobenzenesulfonyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyridazine has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. 3-[4-(2,4-Difluorobenzenesulfonyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyridazine also has limited solubility in water, which can make it difficult to work with in some experiments.

Future Directions

3-[4-(2,4-Difluorobenzenesulfonyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyridazine has several potential future directions for scientific research. One possible direction is the development of new derivatives of 3-[4-(2,4-Difluorobenzenesulfonyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyridazine with improved solubility and bioavailability. Another possible direction is the investigation of the mechanism of action of 3-[4-(2,4-Difluorobenzenesulfonyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyridazine in more detail. This could involve the use of various techniques such as X-ray crystallography and molecular modeling. 3-[4-(2,4-Difluorobenzenesulfonyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyridazine could also be investigated for its potential applications in other fields such as materials science and nanotechnology.
Conclusion
In conclusion, 3-[4-(2,4-Difluorobenzenesulfonyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyridazine is a promising compound that has potential applications in various fields such as medicine, biology, and chemistry. 3-[4-(2,4-Difluorobenzenesulfonyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyridazine has been shown to have various biochemical and physiological effects in vitro and in vivo. 3-[4-(2,4-Difluorobenzenesulfonyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyridazine has several advantages for lab experiments, but it also has some limitations. 3-[4-(2,4-Difluorobenzenesulfonyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyridazine has several potential future directions for scientific research, and further investigation of this compound could lead to the development of new treatments for various diseases.

properties

IUPAC Name

3-[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]-6-(2-methoxyphenyl)pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F2N4O3S/c1-30-19-5-3-2-4-16(19)18-7-9-21(25-24-18)26-10-12-27(13-11-26)31(28,29)20-8-6-15(22)14-17(20)23/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLQKEJETFXMLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methoxyphenyl)pyridazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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